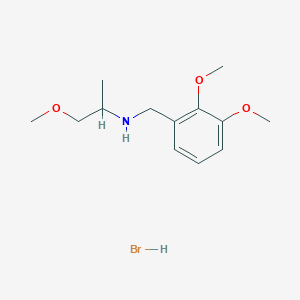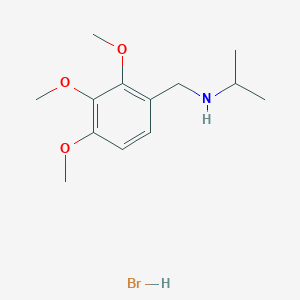
N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide
Overview
Description
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a compound with the CAS Number: 1609400-59-0 . It has a molecular weight of 348.28 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is 1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H .Physical And Chemical Properties Analysis
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a solid at room temperature .Scientific Research Applications
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity : A comprehensive review of various tests used to determine antioxidant activity highlights critical techniques, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and CUPRAC, FRAP, based on electron transfer. These assays, useful for analyzing chemical reactions and assessing kinetics, are applied in antioxidant analysis or determination of the antioxidant capacity of complex samples, suggesting a potential area of application for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Impact and Remediation
Environmental Occurrence and Impact of Parabens : Parabens, structurally similar to many research compounds, show environmental persistence and potential endocrine-disrupting effects. Understanding their occurrence, fate, and behavior in aquatic environments underlines the importance of environmental safety assessments for chemical compounds (Haman et al., 2015).
Treatment of Organic Pollutants : The review on the application of redox mediators in treating organic pollutants by enzymatic methods presents a promising approach for the remediation of recalcitrant compounds in wastewater. This suggests potential research applications for compounds in environmental remediation processes (Husain & Husain, 2007).
Antimicrobial Activity
Antimicrobial Activity of Eugenol : The review of eugenol's antimicrobial activity against a wide range of pathogens, including drug-resistant strains, showcases the potential of natural and synthetic compounds in developing new antimicrobial agents. Research into similar compounds could focus on their antimicrobial properties and mechanisms of action (Marchese et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTSZSGESDSSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

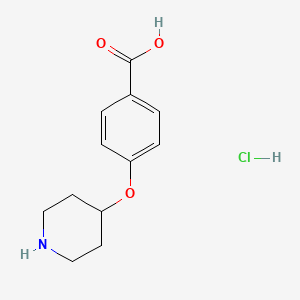

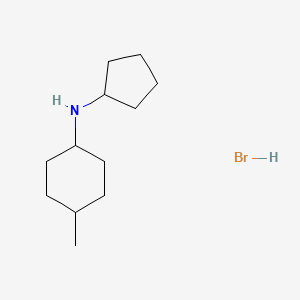

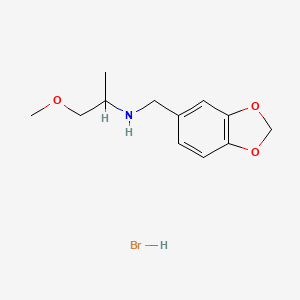
amine hydrobromide](/img/structure/B3106986.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)

